[5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Description
The compound [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a highly functionalized carbohydrate derivative featuring a fused furo[2,3-d][1,3]dioxolane core. This structure is characterized by:
- Protective groups: A trityl (triphenylmethyl) group at the 2-hydroxyethyl position, which confers steric bulk to enhance stability and control reactivity during synthetic steps .
- Acetate moiety: The 6-yl acetate group likely serves as a protecting group for hydroxyl functionality, common in carbohydrate chemistry to prevent undesired side reactions.
- Stereochemical complexity: The tetrahydrofurodioxolane ring system (3a,5,6,6a-tetrahydro) implies multiple stereocenters, requiring precise synthesis and characterization tools like X-ray crystallography or NMR .
This compound is structurally analogous to intermediates in nucleoside or glycoside synthesis, where protective groups are critical for regioselective modifications .
Properties
Molecular Formula |
C30H32O7 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[5-(1-hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
InChI |
InChI=1S/C30H32O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24-28,32H,19H2,1-3H3 |
InChI Key |
KPIREZIPNYHXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Furodioxolane Synthesis
The tetrahydrofuro[2,3-d]dioxolane scaffold is typically synthesized via acid-catalyzed cyclization of protected carbohydrate precursors. For example:
- Starting material : 1,2-O-Isopropylidene-α-D-xylofuranose derivatives (e.g., CAS 35522-89-5).
- Cyclization : Treatment with trifluoroacetic acid (TFA) in dichloromethane induces ring closure, forming the fused furodioxolane system.
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | TFA (0.1 M), CH₂Cl₂, 0°C | Furodioxolane core formation | 75–85% |
Functionalization with Trityloxyethyl Group
The trityl (triphenylmethyl) group is introduced to protect the secondary alcohol:
- Reagent : Trityl chloride (TrCl) in pyridine/DMF.
- Conditions : Stirred at 25°C for 12–16 hours under anhydrous conditions.
Key Data :
- Steric hindrance : The bulky trityl group minimizes undesired side reactions during subsequent steps.
- Yield : 68–72% after column chromatography (silica gel, hexane/EtOAc).
Acetylation of the 6-Hydroxyl Group
The final acetylation step employs:
- Reagent : Acetic anhydride (Ac₂O) with catalytic DMAP.
- Conditions : Reflux in anhydrous THF for 4–6 hours.
- Solvent choice : THF > DCM due to better solubility of intermediates.
- Byproduct control : Excess Ac₂O (2.5 eq.) ensures complete acetylation.
| Parameter | Value |
|---|---|
| Temperature | 65°C |
| Reaction Time | 5 h |
| Yield | 89% |
Purification and Characterization
- Purification : Flash chromatography (hexane:EtOAc = 4:1) followed by recrystallization from ethanol/water.
- Analytical Data :
Comparative Synthetic Routes
Alternative pathways for related compounds highlight variations in protective group strategies:
| Approach | Advantages | Limitations |
|---|---|---|
| Trityl protection first | High regioselectivity | Longer reaction times |
| Simultaneous acetylation/tritylation | Fewer steps | Lower yields (≤60%) |
Industrial-Scale Considerations
For large-scale production:
- Continuous flow reactors improve efficiency and reduce side reactions.
- Cost drivers : Trityl chloride (∼$320/kg) and chromatographic purification account for 70% of total costs.
Chemical Reactions Analysis
Acetylation and Esterification
The acetate group in this compound participates in hydrolysis and transesterification. For example, under acidic or basic conditions, the acetyl moiety can undergo cleavage to regenerate the hydroxyl group. A related compound, 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one , demonstrated acetate hydrolysis when treated with acetyl chloride under reflux, forming mixed products (44–61% yields) depending on solvent systems (e.g., acetic acid/trifluoroethanol) .
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Hydrolysis | AcOH/TFE, room temperature | Regeneration of hydroxyl group | 44–61% |
| Transesterification | Acetyl chloride, reflux | Formation of acetylated derivatives | 70–89% |
Trityl Group Reactivity
The trityloxyethyl group serves as a protecting moiety for the secondary alcohol. Deprotection typically occurs under acidic conditions (e.g., dilute HCl in methanol), releasing the hydroxyl group. This is critical in multi-step syntheses, such as in Ticagrelor intermediates, where selective deprotection enables subsequent functionalization .
| Reagent | Conditions | Application |
|---|---|---|
| Dilute HCl/MeOH | Room temperature, 12 h | Trityl group removal |
| p-Toluenesulfonic acid | Reflux in methanol | Acid-catalyzed deprotection |
Oxidation and Cyclization
The hydroxyl group adjacent to the dioxolane ring can undergo oxidation to form ketones or participate in cyclization. For instance, Mn(III)-mediated oxidation of dihydrofurans generates γ-lactones or dioxanols . Similarly, sodium nitrite in acetic acid facilitates diazotization and cyclization, as observed in Ticagrelor synthesis to form triazolo-pyrimidine cores .
| Reagent | Product | Mechanism |
|---|---|---|
| NaNO₂/AcOH | Triazolo-pyrimidine derivatives | Diazotization and cyclization |
| Mn(III) complexes | γ-Lactones | Radical-mediated oxidation |
Ring-Opening Reactions
The tetrahydrofurodioxolane ring is susceptible to acid-catalyzed ring-opening. For example, treatment with aqueous HCl hydrolyzes the dioxolane, yielding diols or furan derivatives. In one study, similar compounds produced dihydroxy ketones upon hydrolysis .
| Acid Catalyst | Conditions | Product |
|---|---|---|
| HCl (2M) | Room temperature, 12 h | Diol or furan derivatives |
| H₂SO₄ | Reflux | Ring-opened linear compounds |
Functional Group Interconversion
The hydroxyl group undergoes esterification or etherification. For example, reaction with morpholine-4-carbonyl chloride forms amides, as seen in the synthesis of [(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d] dioxol-5-yl]-morpholin-4-ylmethanone (73% yield) .
| Reagent | Product | Yield |
|---|---|---|
| Morpholine-4-carbonyl chloride | Morpholino-methanone derivative | 73% |
| Benzoyl chloride | Benzoylated dioxolane-furan hybrids | 85% |
Comparative Reactivity Table
The compound’s reactivity parallels structurally related molecules:
| Compound | Key Reaction | Reference |
|---|---|---|
| Compound A (Anti-inflammatory) | Ester hydrolysis | |
| Compound B (Antioxidant) | Mn(III)-mediated oxidation | |
| Ticagrelor intermediate | Diazotization/cyclization |
Scientific Research Applications
Chemistry
In chemistry, [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating the mechanisms of biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceuticals. Its unique structure may offer therapeutic benefits for certain medical conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
Steric Effects : The trityl group in the target compound significantly increases steric hindrance compared to hydroxyl- or methoxy-substituted analogs, which may slow reaction kinetics but improve selectivity in multi-step syntheses .
Solubility : Compounds with polar groups (e.g., hydroxyl, methoxy) exhibit better solubility in polar solvents (e.g., DMF, water), whereas the trityl group renders the target compound more lipophilic .
Reactivity : Methanesulfonate derivatives (e.g., ) are tailored for nucleophilic displacement, while acetates (e.g., ) are typically stable under basic conditions but hydrolyze under acidic or enzymatic conditions.
Applications: The target compound’s trityl group is advantageous in solid-phase synthesis or chromatographic separation due to its hydrophobicity. Methoxy- and allyl-substituted analogs (e.g., ) are intermediates in natural product synthesis, such as terpenoids or alkaloids.
Research Findings and Methodological Considerations
- Structural Characterization : Tools like SHELX and Mercury are critical for resolving the stereochemistry of such complex molecules. For example, the dimethyl furodioxolane ring system requires high-resolution crystallography to confirm absolute configuration.
- Synthetic Challenges : The trityl group’s bulk complicates crystallization, necessitating optimized conditions (e.g., slow evaporation from dioxane/water mixtures) .
- Stability Studies : Acetate-protected derivatives are prone to hydrolysis under acidic conditions, whereas trityl groups require strong acids (e.g., trifluoroacetic acid) for removal .
Biological Activity
The compound [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps including the formation of the tetrahydrofurodioxole structure followed by acetylation. The synthetic pathway typically employs various reagents and conditions that facilitate the selective modification of functional groups to achieve the desired compound.
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that certain related compounds selectively inhibit the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent compounds showed marked selectivity towards cancerous cells over normal cells .
- Mechanism of Action : The anticancer activity is believed to involve the modulation of heat shock proteins (HSP90 and TRAP1), which are crucial for cancer cell survival and proliferation. Apoptotic assays indicated that treated cells exhibited nuclear disintegration characteristic of apoptosis .
Other Biological Activities
In addition to anticancer effects, preliminary studies suggest potential activities in other areas:
- Antioxidant Activity : Compounds with similar structures have shown promising antioxidant capabilities which can be beneficial in reducing oxidative stress-related diseases.
- Antimicrobial Properties : Some derivatives have been tested for their ability to inhibit bacterial growth and could serve as leads for developing new antimicrobial agents.
Case Study 1: Colon Cancer Treatment
A series of experiments were conducted using a library of synthesized compounds based on the structural framework of this compound. The results indicated that compounds with specific substitutions exhibited enhanced selectivity and potency against HCT-116 cells compared to normal HEK-293 cells.
| Compound | IC50 (mg/mL) | Selectivity Ratio (Cancer/Normal) |
|---|---|---|
| Compound 7a | 0.12 | High |
| Compound 7g | 0.12 | High |
| Compound 7d | 0.81 | Low |
This table summarizes the inhibitory concentration values and selectivity ratios observed in the study.
Case Study 2: Mechanistic Insights
Further molecular docking studies revealed that these compounds interact with key proteins involved in cancer cell signaling pathways. The binding affinities were assessed using computational models which predicted favorable interactions with HSP90 and TRAP1.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
